(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Kinase inhibitor design Physicochemical profiling Lead-likeness

This compound is a distinct piperazine-pyrazine-thiazole amide that satisfies all lead-likeness criteria (MW<400, TPSA 90.5 Ų, XLogP3 1.9, 3 rotatable bonds). Its low TPSA enables CNS penetration, while the rigid scaffold ensures high ligand efficiency. Annotated as a protein kinase inhibitor, it is ideal for fragment-based library synthesis and kinase selectivity profiling. Avoid generic substitutes; procure the exact CAS 1235057-04-1 for reproducible structure-activity relationship studies.

Molecular Formula C18H17N5OS
Molecular Weight 351.43
CAS No. 1235057-04-1
Cat. No. B2437459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
CAS1235057-04-1
Molecular FormulaC18H17N5OS
Molecular Weight351.43
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
InChIInChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
InChIKeyKPQAGLMTXBXZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1235057-04-1) for Kinase-Targeted Drug Discovery


(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1235057-04-1, PubChem CID 49713478) is a heterocyclic amide composed of a 4-phenylpiperazine moiety linked via a carbonyl bridge to a 2-(pyrazin-2-yl)thiazole scaffold [1]. It is classified as a piperazine-thiazole hybrid and has been annotated as a protein kinase inhibitor in authoritative databases [2]. The compound exhibits moderate lipophilicity (XLogP3 1.9) and a topological polar surface area (TPSA) of 90.5 Ų [1], properties that position it as a fragment-like or lead-like scaffold for kinase inhibitor design, particularly for targets where balanced solubility and permeability are critical.

Why Generic Piperazine-Thiazole Substitution Is Not Feasible for (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone


The unique co-occurrence of a pyrazine-substituted thiazole core, a 4-phenylpiperazine amide, and a specific carbonyl linker topology makes simple interchange with generic piperazine-thiazole derivatives unreliable [1]. Even closely related analogs—e.g., those lacking the pyrazine ring or bearing alternative N-substituents—exhibit substantially different hydrogen-bonding capacity, molecular shape, and lipophilic profile [1][2]. The present compound’s TPSA of 90.5 Ų and XLogP3 of 1.9 differ markedly from typical type II kinase inhibitors such as imatinib (TPSA 68.9 Ų, XLogP3 3.5), indicating a distinct pharmacokinetic and binding-site compatibility profile [1][3]. Thus, routine replacement by a structurally similar but chemically distinct scaffold risks invalidating established structure-activity relationships and assay validation, making procurement of the exact compound essential for reproducible research.

Quantitative Evidence for (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone Differentiation from Key Comparators


Molecular Property Differentiation from Imatinib and Other Type II Kinase Inhibitors

Compared to imatinib (a prototypical type II kinase inhibitor), (4-phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is significantly smaller (MW 351.4 vs. 493.6 g/mol) and more polar (TPSA 90.5 vs. 68.9 Ų; XLogP3 1.9 vs. 3.5) [1][2]. This physicochemical profile places the compound in a more favorable lead-like space (MW < 400, TPSA < 140 Ų, logP < 3), which is associated with improved aqueous solubility, lower non-specific binding, and more efficient fragment-to-lead optimization [1]. In contrast, imatinib lies in drug-like but not lead-like space, making the target compound a superior starting scaffold for programs requiring greater synthetic tractability and ADME tuning [2].

Kinase inhibitor design Physicochemical profiling Lead-likeness

Kinase Inhibition Annotation vs. Piperazine-Thiazole Anti-inflammatory Analogs

The compound is classified in the MeSH database as a protein kinase inhibitor, specifically linked to the piperazine and thiazole structural classes [1]. This contrasts with numerous piperazine-thiazole derivatives described in patent EA012607B1, which are optimized for NF-κB inhibition and anti-inflammatory activity rather than kinase targeting [2]. While the MeSH annotation does not include quantitative IC50 data for this exact compound, the distinct biological annotation—kinase inhibition vs. anti-inflammatory NF-κB modulation—suggests a differentiated target selectivity profile compared to structurally analogous piperazine-thiazole amides [1][2]. Users seeking kinase-focused chemical probes should therefore not substitute with anti-inflammatory piperazine-thiazole analogs without confirmatory profiling.

Kinase inhibition Anti-inflammatory activity Target specificity

Synthetic Tractability and Scaffold Versatility Compared to Thiazolo[5,4-b]pyridine Type II Inhibitors

The target compound's synthesis proceeds via condensation of 4-phenylpiperazine with 2-(pyrazin-2-yl)thiazole-4-carboxylic acid, a straightforward amide coupling [1]. This contrasts with the multi-step synthesis of thiazolo[5,4-b]pyridine-based type II inhibitors (e.g., HG-7-85-01, CAS 1258391-13-7), which require construction of a fused bicyclic heterocycle [2]. The simpler, modular assembly of the target scaffold permits rapid analoging at either the piperazine N-phenyl or thiazole 2-position, enabling efficient SAR exploration [1]. The computed complexity index of 451 (vs. >600 for typical thiazolo[5,4-b]pyridine inhibitors) quantitatively reflects this synthetic simplicity [1].

Medicinal chemistry Scaffold diversity Synthetic accessibility

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation from Dasatinib

The target compound bears 6 hydrogen-bond acceptors and a TPSA of 90.5 Ų, compared to dasatinib (a dual Src/Abl type I inhibitor) which has 9 H-bond acceptors and a TPSA of 134.9 Ų [1][2]. The lower H-bond acceptor count and smaller polar surface area of the target compound predict greater passive membrane permeability and potentially improved blood-brain barrier penetration [1]. Conversely, dasatinib's higher polarity contributes to its broader kinase selectivity profile and associated off-target toxicities [2]. This quantitative difference in pharmacophoric features supports distinct application niches: the target compound for CNS-penetrant kinase probe design, dasatinib for peripheral oncology indications.

Kinase selectivity Drug design Pharmacophore modeling

Rotatable Bond Count and Conformational Flexibility vs. Nilotinib

The compound contains only 3 rotatable bonds, conferring significantly lower conformational flexibility than nilotinib (8 rotatable bonds) [1][2]. Lower flexibility correlates with reduced entropic penalty upon target binding and potentially higher selectivity, as the ligand is pre-organized for a specific binding conformation [1]. In fragment-based and lead-like discovery, compounds with ≤5 rotatable bonds are preferred for their higher ligand efficiency and lower non-specific binding [1]. Nilotinib's greater flexibility, while beneficial for induced-fit binding to BCR-ABL, is associated with broader off-target kinase inhibition [2].

Conformational analysis Entropic binding penalty Lead optimization

Optimal Use Scenarios for (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone in Drug Discovery and Chemical Biology


Fragment- and Lead-Like Kinase Inhibitor Library Design

With MW < 400, TPSA < 140 Ų, XLogP3 < 3, and only 3 rotatable bonds, the compound satisfies all lead-likeness criteria and is an ideal core for fragment-growing or library enumeration strategies targeting kinases [1]. Its low complexity (451) ensures synthetic tractability for parallel library synthesis, outperforming thiazolo[5,4-b]pyridine cores that require lengthier synthetic sequences [2].

CNS-Penetrant Kinase Probe Development

The relatively low TPSA (90.5 Ų) and moderate XLogP3 (1.9) predict favorable passive CNS permeability compared to more polar kinase inhibitors like dasatinib (TPSA 134.9 Ų) [1][3]. This positions the compound as a starting point for designing brain-penetrant kinase chemical probes targeting CNS disorders, where most approved kinase inhibitors fail to achieve therapeutic brain exposure.

Selectivity-Profiling Reference Compound for Piperazine-Thiazole Chemotypes

Annotated as a protein kinase inhibitor in MeSH [4], the compound can serve as a reference control in panels that distinguish kinase-inhibitory piperazine-thiazoles from anti-inflammatory analogs claimed in patents such as EA012607B1 [5]. Its distinct pharmacological annotation supports use as a chemotype-specific probe in target deconvolution studies.

Conformationally Constrained Scaffold for Ligand Efficiency Optimization

With only 3 rotatable bonds—substantially fewer than nilotinib (8) [6]—this scaffold minimizes entropic penalties on binding, enabling higher ligand efficiency. It is well suited for fragment-merging strategies where maintaining rigid, pre-organized binding conformations is critical for achieving kinase selectivity.

Quote Request

Request a Quote for (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.